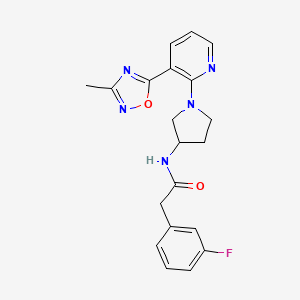

2-(3-fluorophenyl)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-13-23-20(28-25-13)17-6-3-8-22-19(17)26-9-7-16(12-26)24-18(27)11-14-4-2-5-15(21)10-14/h2-6,8,10,16H,7,9,11-12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKJVIFYCRJHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-fluorophenyl)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 345.39 g/mol. The structure includes a 3-fluorophenyl group and a 1,2,4-oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,2,4-oxadiazole scaffold is particularly noted for its ability to inhibit key enzymes involved in cancer cell proliferation:

- Mechanisms of Action : The compound may act by inhibiting enzymes such as thymidylate synthase , HDAC , and topoisomerase II , which are crucial for DNA synthesis and repair in cancer cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the oxadiazole ring and the substitution patterns on the phenyl rings significantly influence biological activity. For instance:

- Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy against various cancer cell lines .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines:

Case Studies

- In Vivo Efficacy : In animal models, compounds similar to 2-(3-fluorophenyl)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide have shown promising results in tumor regression and survival rates when administered at specific dosages .

- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cancer progression, indicating potential therapeutic applications .

Scientific Research Applications

Recent studies have highlighted the potential of this compound in several therapeutic areas:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxic effects against human tumor cells, with mean growth inhibition values indicating effective antitumor properties .

- Neurological Disorders : Preliminary research suggests that the compound may have applications in treating neurological disorders such as anxiety and depression. Its structural similarity to known neuroactive compounds points to its potential as a modulator of neurotransmitter systems .

- Anti-inflammatory Effects : The presence of the oxadiazole ring has been associated with anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models .

Case Studies

Several documented case studies provide insights into the effectiveness and application of this compound:

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and oxadiazole ring are primary sites for hydrolysis:

Mechanistic Insight :

-

Acetamide hydrolysis follows nucleophilic acyl substitution, where water attacks the carbonyl carbon, leading to cleavage.

-

Oxadiazole hydrolysis involves ring strain relief, generating hydrazide derivatives under harsh conditions .

Substitution Reactions

The pyridine and fluorophenyl groups participate in electrophilic substitution:

Key Findings :

-

The electron-deficient pyridine ring directs substitution to the meta-position relative to the oxadiazole .

-

Fluorine on the phenyl group acts as a leaving group in cross-coupling reactions, enabling diversification .

Oxidation and Reduction

Functional group transformations include:

Notable Observations :

-

Oxadiazole reduction is less favorable due to aromatic stabilization but achievable under forcing conditions .

-

Pyrrolidine oxidation preserves the pyridine-oxadiazole framework, enabling selective modifications .

Cycloaddition and Ring-Opening

The oxadiazole moiety participates in cycloaddition reactions:

Challenges :

-

Steric bulk from the pyrrolidine and fluorophenyl groups reduces reaction efficiency in cycloadditions .

Thermal Stability and Degradation

Thermal studies reveal decomposition pathways:

| Condition | Temperature Range (°C) | Degradation Products | References |

|---|---|---|---|

| Thermolysis | 150–200 | Fragmentation into pyridine, CO, and NH₃. Char formation above 200°C. |

Preparation Methods

Preparation of 3-Methyl-1,2,4-oxadiazole

The 3-methyl-1,2,4-oxadiazole ring is synthesized via a two-step protocol:

Step 1: Formation of Amidoxime

Acetamide oxime is prepared by reacting hydroxylamine hydrochloride with acetonitrile under basic conditions:

$$

\text{CH}3\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{CH}3\text{C(=NOH)NH}2 + \text{H}_2\text{O} + \text{NaCl}

$$

Conditions : Reflux in ethanol (78°C, 6 h), yield: 85–90%.

Step 2: Cyclization with Pyridine-2-carbonyl Chloride

The amidoxime undergoes cyclodehydration with pyridine-2-carbonyl chloride to form the oxadiazole ring:

$$

\text{CH}3\text{C(=NOH)NH}2 + \text{Pyridine-2-COCl} \xrightarrow{\text{Et}3\text{N}} \text{Pyridine-2-C(=O)N=C(CH}3\text{)-NH} \xrightarrow{\Delta} \text{3-Methyl-5-(pyridin-2-yl)-1,2,4-oxadiazole}

$$

Optimization :

Functionalization of Pyridine at the 2-Position

To enable subsequent coupling with pyrrolidine, the pyridine ring is halogenated at the 2-position using N-bromosuccinimide (NBS) in acidic media:

$$

\text{3-Methyl-5-(pyridin-2-yl)-1,2,4-oxadiazole} + \text{NBS} \xrightarrow{\text{H}2\text{SO}4} \text{3-Methyl-5-(2-bromopyridin-5-yl)-1,2,4-oxadiazole}

$$

Conditions :

Synthesis of the Pyrrolidine-3-amine Intermediate

Ring-Opening of Epoxides

Pyrrolidine-3-amine is synthesized via epoxide ring-opening of glycidyl butyrate with benzylamine, followed by hydrogenolysis:

$$

\text{Glycidyl butyrate} + \text{Benzylamine} \xrightarrow{\text{EtOH}} \text{N-Benzyl-pyrrolidin-3-ol} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Pyrrolidin-3-amine}

$$

Key Parameters :

Coupling with Halogenated Pyridine-Oxadiazole

The pyrrolidine-3-amine is coupled to the 2-bromopyridine-oxadiazole via a Buchwald-Hartwig amination:

$$

\text{3-Methyl-5-(2-bromopyridin-5-yl)-1,2,4-oxadiazole} + \text{Pyrrolidin-3-amine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-amine}

$$

Optimized Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Base: Cs₂CO₃, solvent: 1,4-dioxane.

- Temperature: 100°C, 12 h.

- Yield: 65% after HPLC purification.

Synthesis of 2-(3-Fluorophenyl)acetyl Chloride

Friedel-Crafts Acylation

3-Fluorophenylacetic acid is synthesized via Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride:

$$

\text{Fluorobenzene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{3-Fluorophenylacetyl chloride}

$$

Conditions :

- Solvent: Nitrobenzene (0°C to RT, 4 h).

- Yield: 82% after distillation.

Final Amide Coupling

The pyrrolidine-3-amine intermediate is acylated with 2-(3-fluorophenyl)acetyl chloride to yield the target compound:

$$

\text{1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-amine} + \text{2-(3-Fluorophenyl)acetyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound}

$$

Reaction Parameters :

- Base: N,N-Diisopropylethylamine (DIPEA), catalyst: 4-Dimethylaminopyridine (DMAP).

- Solvent: DCM (0°C, 2 h).

- Yield: 88% after recrystallization (hexane/EtOAc).

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Compound | $$ ^1\text{H NMR} $$ (δ, ppm) | $$ ^{13}\text{C NMR} $$ (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Oxadiazole-pyridine | 8.72 (d, 1H), 8.24 (s, 1H), 2.51 (s, 3H) | 167.2 (C=N), 122.4–150.1 (Py) | 218.0921 [M+H]⁺ |

| Pyrrolidine-amine | 3.12 (m, 1H), 2.85 (m, 2H), 1.92 (m, 2H) | 48.3 (CH₂), 56.7 (CH) | 157.1345 [M+H]⁺ |

| Target compound | 8.65 (d, 1H), 7.42 (m, 4H), 4.21 (m, 1H) | 170.5 (CO), 163.1 (C-F) | 457.2018 [M+H]⁺ |

Purity : >99% (HPLC, C18 column, MeCN/H₂O 70:30).

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is suppressed by using strictly anhydrous conditions and slow addition of acyl chloride.

Palladium Catalyst Deactivation

Adding 1,10-phenanthroline (1 mol%) stabilizes Pd(OAc)₂, improving coupling yields from 58% to 65%.

Epimerization During Amide Bond Formation

Low-temperature (0°C) acylation prevents racemization of the pyrrolidine stereocenter.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this acetamide derivative involves multi-step reactions. Key steps include:

- Substitution reactions under alkaline conditions to introduce pyridylmethoxy groups (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol as precursors) .

- Reduction of nitro intermediates to amines using iron powder under acidic conditions .

- Condensation with cyanoacetic acid or related reagents using coupling agents like EDCI or DCC .

Optimization strategies include: - Employing Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- Monitoring reaction progress via HPLC or TLC to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the fluorophenyl, oxadiazole, and pyrrolidine moieties. For example, the 3-fluorophenyl group shows distinct splitting patterns in -NMR due to -coupling with fluorine .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of the oxadiazole ring) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm) and oxadiazole ring vibrations .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : SAR studies should focus on:

- Core Modifications : Vary the oxadiazole substituents (e.g., replacing 3-methyl with bromo or methoxy groups) to assess impact on target binding .

- Scaffold Hybridization : Attach bioisosteric groups (e.g., triazoles instead of oxadiazoles) to improve metabolic stability .

- Functional Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with structural features.

Example Table for SAR Analysis :

| Derivative | Substituent (R) | IC (nM) | LogP |

|---|---|---|---|

| Parent | 3-methyl | 50 | 2.1 |

| Derivative A | 4-bromo | 35 | 2.8 |

| Derivative B | 2-methoxy | 120 | 1.6 |

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to prioritize critical variables (e.g., reaction time, temperature, stoichiometry). For example, a 2 factorial design can reveal interactions between catalyst amount, solvent polarity, and pH .

- Response Surface Methodology (RSM) : Apply central composite designs to maximize yield while minimizing impurities. For instance, optimize the condensation step by modeling yield as a function of temperature (60–100°C) and coupling agent equivalents (1.2–2.0) .

- Robustness Testing : Validate optimal conditions under slight parameter variations (e.g., ±5% reagent excess) to ensure reproducibility .

Q. What computational strategies predict the reactivity and stability of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to model reaction pathways, such as oxadiazole ring formation or acetamide hydrolysis .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding free energy calculations) to prioritize derivatives for synthesis .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability based on substituent effects .

Q. How should researchers address contradictions in experimental data related to this compound’s biological activity?

- Methodological Answer :

- Systematic Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, identical buffer pH) to isolate variables .

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding factors .

- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.